![molecular formula C19H19N3O2 B252694 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol](/img/structure/B252694.png)

1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

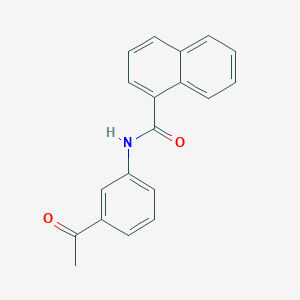

1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol, also known as PBAE, is a chemical compound that has been widely researched for its potential applications in the field of drug delivery. PBAE is a member of the poly(beta-amino ester) family of polymers, which are biodegradable and biocompatible materials that have been shown to be effective in delivering a wide range of therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol in drug delivery is not fully understood, but it is believed to involve a combination of factors such as polymer degradation, endosomal escape, and intracellular trafficking. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol is a cationic polymer, which allows it to interact with negatively charged nucleic acids and facilitate their uptake into cells. Once inside the cell, the polymer may undergo degradation, releasing the cargo and allowing it to exert its therapeutic effect.

Biochemical and Physiological Effects:

1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has been shown to be biocompatible and non-toxic in vitro and in vivo. Studies have demonstrated that 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol does not induce significant cytotoxicity or inflammation in cells or tissues. However, the long-term effects of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol exposure on human health are not yet fully understood, and further research is needed to determine its safety profile.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol as a drug delivery vehicle is its ability to deliver a wide range of therapeutics, including nucleic acids, small molecules, peptides, and proteins. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol is also biodegradable and biocompatible, which reduces the risk of toxicity and adverse effects. However, 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has some limitations, such as its potential for instability and aggregation, which can affect its efficacy as a drug delivery vehicle. Additionally, the optimal conditions for 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol-mediated delivery may vary depending on the specific therapeutic being delivered, which can complicate its use in certain applications.

Direcciones Futuras

There are several potential directions for future research on 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol and its applications in drug delivery. One area of interest is the development of more stable and efficient 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol formulations that can overcome some of the limitations of current formulations. Additionally, there is a need for further research on the long-term safety and toxicity of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol in vivo, particularly in the context of chronic exposure. Finally, there is potential for the use of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol in other biomedical applications, such as tissue engineering and regenerative medicine.

Métodos De Síntesis

The synthesis of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol typically involves the reaction of a primary amine with a diacrylate monomer in the presence of a catalyst. In the case of 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol, the primary amine is derived from 3-(2-pyrimidinyloxy)benzylamine, which is reacted with 1-phenyl-2,2-dimethyl-1,3-dioxolane-4-methanol diacrylate in the presence of triethylamine as a catalyst. The resulting polymer can be purified using a variety of techniques, such as dialysis or precipitation.

Aplicaciones Científicas De Investigación

1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has been extensively studied for its potential applications in drug delivery, particularly for the delivery of nucleic acid-based therapeutics such as siRNA and DNA. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has been shown to be an effective vehicle for the delivery of these therapeutics, as it can protect the cargo from degradation and facilitate its uptake into cells. 1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol has also been investigated for its potential use in the delivery of small molecule drugs, peptides, and proteins.

Propiedades

Nombre del producto |

1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol |

|---|---|

Fórmula molecular |

C19H19N3O2 |

Peso molecular |

321.4 g/mol |

Nombre IUPAC |

1-phenyl-2-[(3-pyrimidin-2-yloxyphenyl)methylamino]ethanol |

InChI |

InChI=1S/C19H19N3O2/c23-18(16-7-2-1-3-8-16)14-20-13-15-6-4-9-17(12-15)24-19-21-10-5-11-22-19/h1-12,18,20,23H,13-14H2 |

Clave InChI |

PKELWPLYUJVFEW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OC3=NC=CC=N3)O |

SMILES canónico |

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)OC3=NC=CC=N3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Tert-butyl(methyl)amino]ethyl benzoate](/img/structure/B252621.png)

![N-[3-(isonicotinoylamino)propyl]isonicotinamide](/img/structure/B252622.png)

![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![1-(2-chlorobenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252630.png)

![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)

![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)

![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)